

analytical methods for characterizing N-(Azido-PEG3)-N-bis(PEG4-Boc) conjugates

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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-bis(PEG4-Boc)

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A Comparative Guide to Analytical Methods for Characterizing N-(Azido-PEG3)-N-bis(PEG4-Boc) Conjugates

For researchers, scientists, and drug development professionals, the precise characterization of heterobifunctional PEG linkers such as **N-(Azido-PEG3)-N-bis(PEG4-Boc)** is critical for the successful development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Verifying the identity, purity, and structural integrity of these linkers is paramount. This guide provides a comparative overview of key analytical techniques for their characterization, complete with experimental protocols and quantitative data.

Performance Comparison of Analytical Techniques

A multi-technique approach is often necessary for the comprehensive characterization of complex molecules like **N-(Azido-PEG3)-N-bis(PEG4-Boc)** conjugates. While Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail, other techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer complementary and crucial information regarding molecular weight and purity.^[1]

Analytical Method	Principle	Advantages	Disadvantages
^1H and ^{13}C NMR Spectroscopy	Measures the magnetic environment of atomic nuclei.	Provides unambiguous structural confirmation and allows for the determination of purity.[1][2]	Can be less sensitive for very high molecular weight polymers and requires a relatively pure sample.[1]
Mass Spectrometry (ESI, MALDI)	Measures the mass-to-charge ratio of ionized molecules.	Confirms molecular weight and can identify impurities.[3] [4] High-resolution MS provides unequivocal confirmation of identity.[4]	PEGylated molecules can produce complex spectra due to polydispersity and multiple charge states. [5]
HPLC (RP-HPLC, SEC)	Separates components of a mixture based on their physicochemical properties.	Robust, quantitative, and easily automated for purity assessment. [4] Can separate conjugates from starting materials and detect aggregates.[6]	May not resolve structurally similar impurities.[4] PEG compounds lacking a chromophore can be difficult to detect with UV detectors.[7]
Fourier-Transform Infrared Spectroscopy (FTIR)	Measures the absorption of infrared radiation by the molecule's bonds.	Useful for identifying the presence of key functional groups (e.g., azide, carbonyl). [4]	Provides less detailed structural information compared to NMR.

Quantitative Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PEG linkers, providing detailed information about their chemical environment.[1] The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for a representative **N-(Azido-PEG3)-N-bis(PEG4-Boc)** conjugate. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Representative ^1H NMR Data (400 MHz, CDCl_3)

Functional Group	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Boc Group	$-\text{C}(\text{CH}_3)_3$	~ 1.44	s
PEG Backbone	$-\text{O}-\text{CH}_2-\text{CH}_2-$	$\sim 3.5 - 3.7$	m
Azide-Adjacent	$-\text{CH}_2-\text{N}_3$	~ 3.4	t
Carbamate-Adjacent	$-\text{CH}_2-\text{N}-\text{C}=\text{O}$	~ 3.3	t

s = singlet, t = triplet, m = multiplet

Table 2: Representative ^{13}C NMR Data (100 MHz, CDCl_3)

Functional Group	Carbon Assignment	Chemical Shift (δ , ppm)
Carbamate Carbonyl	$-\text{NH}-\text{C}=\text{O}$	~ 156.1
Boc Carbonyl	$-\text{O}-\text{C}=\text{O}$	~ 155.5
Boc Quaternary Carbon	$-\text{C}(\text{CH}_3)_3$	~ 79.2
PEG Backbone	$-\text{O}-\text{CH}_2-\text{CH}_2-$	$\sim 70.0 - 70.5$
Azide-Adjacent Carbon	$-\text{CH}_2-\text{N}_3$	~ 50.6
Boc Methyl Carbons	$-\text{C}(\text{CH}_3)_3$	~ 28.4

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the conjugate.[3]

Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for PEG derivatives.[2]

Table 3: Expected Mass Spectrometry Data for **N-(Azido-PEG3)-N-bis(PEG4-Boc)**

Parameter	Value
Molecular Formula	C ₃₇ H ₇₁ N ₅ O ₁₅
Exact Mass	821.50
Common Adducts (ESI-MS)	[M+H] ⁺ , [M+Na] ⁺

Experimental Protocols

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[8]

A. Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of the conjugate into a clean, dry vial.[1]
- Dissolution: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) that has been dried over molecular sieves.[1][9]
- Transfer: Transfer the solution to a 5 mm NMR tube.[1]

B. Spectrometer Setup and Acquisition:

- Instrument: Utilize a 400 MHz or higher field NMR spectrometer.[9]
- Locking and Shimming: Lock on the deuterium signal of the solvent and optimize the magnetic field homogeneity.[1]
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.[9]
 - Number of Scans: 16-64 scans.[9]
 - Relaxation Delay: 5 seconds for quantitative measurements.[8]
- ¹³C NMR Acquisition:

- Pulse Sequence: Standard single-pulse with proton decoupling.[8]
- Number of Scans: 1024-4096 scans.[8]
- Relaxation Delay: 2-5 seconds.[8]

Electrospray Ionization - Liquid Chromatography - Mass Spectrometry (ESI-LC-MS)

ESI-LC-MS is ideal for analyzing complex mixtures and provides high-resolution mass data.[3]

A. Sample Preparation:

- Dissolve the conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[3]

B. LC-MS System and Conditions:

- System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[4]
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).[4]
- Mobile Phase A: 0.1% Formic Acid in Water.[4]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.[4]
- Flow Rate: 0.2-0.5 mL/min.[4]
- Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

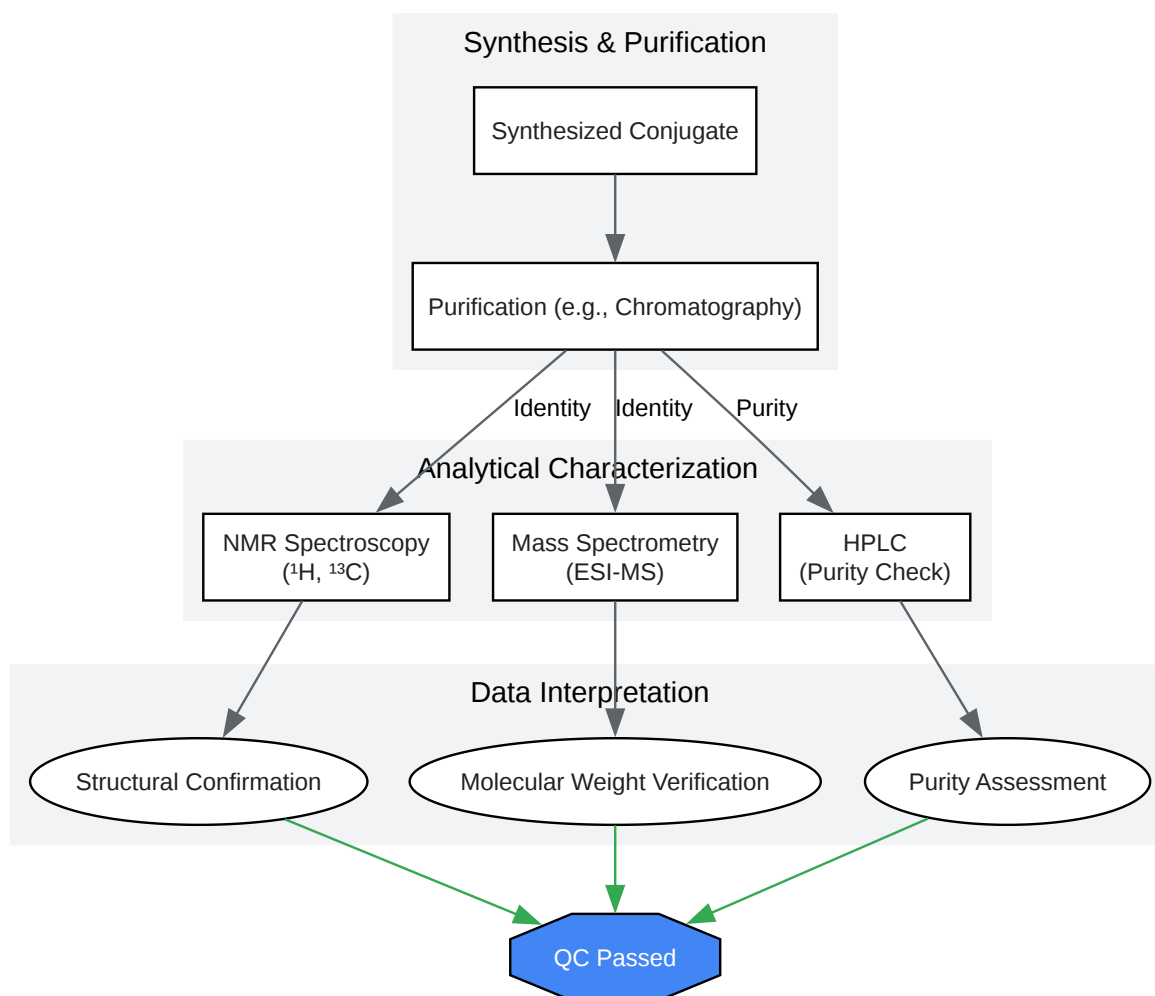
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for determining the purity of the conjugate.[4]

A. System and Conditions:

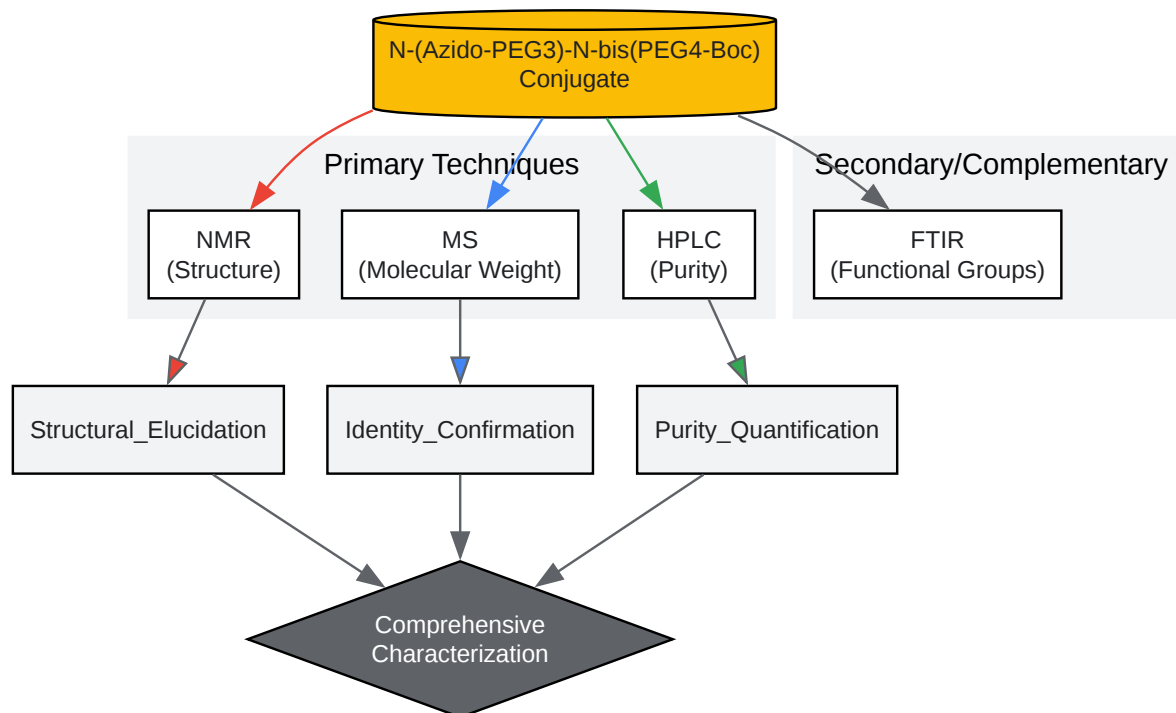
- System: An HPLC or UPLC system with a UV detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for compounds with poor UV absorbance.[2][7]
- Column: A C18 column is commonly used.[4]
- Mobile Phase and Gradient: As described for ESI-LC-MS.
- Detection: UV absorbance at 214 nm or 280 nm if applicable.[4]

Visualizations



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Caption: General workflow for the characterization of PEG conjugates.



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